4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride
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Overview
Description
4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group and a dimethylphenethyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride typically involves the reaction of 2-methoxy-alpha,5-dimethylphenethylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy and dimethylphenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride can be compared with other similar compounds, such as:
2-Methoxy-alpha,5-dimethylphenethylamine: A precursor in the synthesis of the target compound.
Morpholine derivatives: Compounds with similar structural features but different substituents on the morpholine ring.
Phenethylamine derivatives: Compounds with similar phenethylamine moieties but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101356-61-0 |
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Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
4-[1-(2-methoxy-5-methylphenyl)propan-2-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12-4-5-15(17-3)14(10-12)11-13(2)16-6-8-18-9-7-16;/h4-5,10,13H,6-9,11H2,1-3H3;1H |
InChI Key |
XZMMEHIEZZGTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C)N2CCOCC2.Cl |
Origin of Product |
United States |
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